molecular formula C14H22N4O2 B2560458 1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid CAS No. 1707566-54-8

1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid

Cat. No.: B2560458
CAS No.: 1707566-54-8
M. Wt: 278.356
InChI Key: HGKKLFHXFUCZRE-UHFFFAOYSA-N
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Description

1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid is a heterocyclic compound that features a triazole ring, a piperidine ring, and a carboxylic acid group

Preparation Methods

The synthesis of 1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a series of cyclization reactions involving amines and carbonyl compounds.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions of primary alcohols or aldehydes.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.

Chemical Reactions Analysis

1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles like amines or thiols.

    Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

1-((4-Cyclopentyl-4H-1,2,4-triazol-3-yl)methyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which can result in enhanced biological activities and improved pharmacokinetic properties.

Properties

IUPAC Name

1-[(4-cyclopentyl-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c19-14(20)11-4-3-7-17(8-11)9-13-16-15-10-18(13)12-5-1-2-6-12/h10-12H,1-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKKLFHXFUCZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=NN=C2CN3CCCC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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